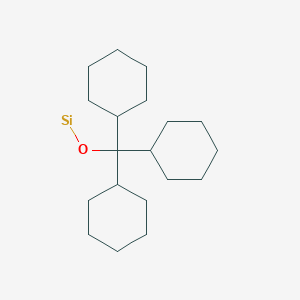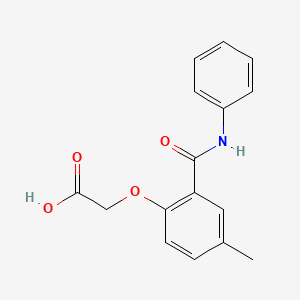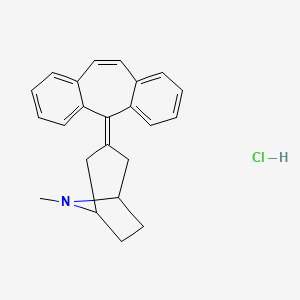
2-Formylphenyl selenocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formylphenyl selenocyanate is an organoselenium compound characterized by the presence of a formyl group and a selenocyanate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-formylphenyl selenocyanate typically involves the reaction of 2-formylphenyl halides with potassium selenocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with the temperature maintained at around 60-80°C. The reaction proceeds via nucleophilic substitution, where the halide is replaced by the selenocyanate group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of selenium compounds.
Chemical Reactions Analysis
Types of Reactions: 2-Formylphenyl selenocyanate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acids or diselenides.
Reduction: The compound can be reduced to form selenols or selenides.
Substitution: The formyl group can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the formyl group under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Seleninic acids, diselenides.
Reduction: Selenols, selenides.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other selenium-containing compounds.
Biology: Investigated for its potential as an antioxidant and its role in redox biology.
Medicine: Studied for its anticancer and chemopreventive properties. It has shown promise in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
2-Formylphenyl selenocyanate can be compared with other selenocyanate-containing compounds such as:
- Benzyl selenocyanate
- Phenyl selenocyanate
- 4-Aminophenyl selenocyanate
Uniqueness:
- This compound stands out due to the presence of the formyl group, which adds an additional reactive site for chemical modifications and interactions. This makes it more versatile in synthetic applications compared to other selenocyanates that lack this functional group.
Comparison with Similar Compounds
- Benzyl selenocyanate: Lacks the formyl group, making it less reactive in certain types of chemical reactions.
- Phenyl selenocyanate: Similar structure but without the formyl group, limiting its applications in redox biology.
- 4-Aminophenyl selenocyanate: Contains an amino group instead of a formyl group, leading to different reactivity and biological activity.
Properties
CAS No. |
36898-58-5 |
|---|---|
Molecular Formula |
C8H5NOSe |
Molecular Weight |
210.10 g/mol |
IUPAC Name |
(2-formylphenyl) selenocyanate |
InChI |
InChI=1S/C8H5NOSe/c9-6-11-8-4-2-1-3-7(8)5-10/h1-5H |
InChI Key |
MATIJAULRDHFHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)
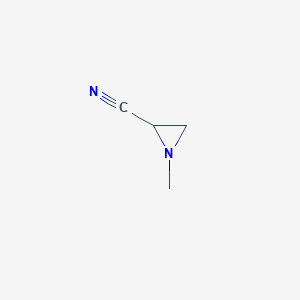
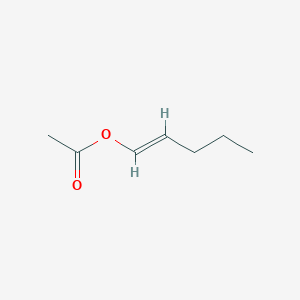

![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)
![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)
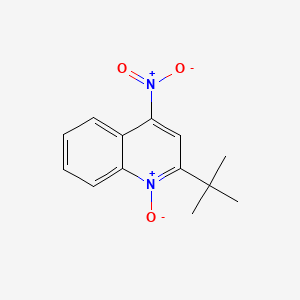
![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)
